オザグレール
概要
説明
オザグレレル、別名 (E)-4-(1-イミダゾロメチル)シンナメートナトリウムは、トロンボキサンA2シンターゼの強力かつ選択的な阻害剤です。この化合物は、血小板凝集と血管収縮を阻害する能力により、主に抗血小板剤として使用されます。 虚血性脳卒中やその他の心臓血管疾患の治療に著しい可能性を示しています .
科学的研究の応用
Ozagrel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of thromboxane A2 synthase inhibitors.
Biology: Investigated for its effects on platelet aggregation and vasoconstriction.
Medicine: Used in the treatment of ischemic stroke and other cardiovascular diseases due to its antiplatelet and vasodilatory effects
Industry: Employed in the development of novel therapeutic agents and formulations.
作用機序
オザグレレルは、トロンボキサンA2の生成に関与する酵素であるトロンボキサンA2シンターゼを選択的に阻害することにより、その効果を発揮します。この阻害は、トロンボキサンA2の形成を防ぎ、血小板凝集と血管収縮を減少させます。 この化合物は、血小板機能と血管トーンの別の重要な調節因子であるプロスタサイクリンの生成には影響を与えません .
類似化合物:
アスピリン: シクロオキシゲナーゼを阻害し、トロンボキサンA2の生成を減少させる別の抗血小板剤です。
クロピドグレル: 血小板上のP2Y12受容体を阻害し、凝集を防ぐ抗血小板剤です。
チクロピジン: クロピドグレルと同様に、血小板上のP2Y12受容体を阻害します
独自性: オザグレレルは、トロンボキサンA2シンターゼを選択的に阻害するという点で独特であり、これは、異なる経路を標的とする他の抗血小板剤とは異なります。 この選択性により、他の重要な生理学的プロセスに影響を与えることなく、血小板凝集と血管収縮を標的に阻害することができます .
生化学分析
Biochemical Properties
Ozagrel plays a crucial role in biochemical reactions by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition is achieved through its interaction with thromboxane A2 synthase, an enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2 . By binding to the active site of thromboxane A2 synthase, Ozagrel effectively blocks its activity, thereby reducing thromboxane A2 levels and preventing platelet aggregation .
Cellular Effects
Ozagrel exerts significant effects on various cell types and cellular processes. In hepatocytes, it has been shown to alleviate liver injury induced by acetaminophen overdose by reducing hepatic necrosis and DNA fragmentation . In neuronal cells, Ozagrel demonstrates neuroprotective effects by reducing oxidative stress and inflammation, which are critical in conditions like ischemic stroke . Additionally, Ozagrel influences cell signaling pathways by inhibiting the production of thromboxane A2, thereby modulating platelet aggregation and vascular tone .
Molecular Mechanism
At the molecular level, Ozagrel exerts its effects by selectively inhibiting thromboxane A2 synthase. This enzyme inhibition is facilitated by the binding of Ozagrel to the active site of the enzyme, preventing the conversion of prostaglandin H2 to thromboxane A2 . The imidazole ring of Ozagrel is crucial for its selective inhibition, as it interacts with specific residues in the active site of thromboxane A2 synthase . This inhibition leads to a decrease in thromboxane A2 levels, thereby reducing platelet aggregation and vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ozagrel have been observed to change over time. Studies have shown that Ozagrel is rapidly metabolized, with a short half-life, indicating its quick elimination from the body . Despite its rapid metabolism, Ozagrel maintains its efficacy in reducing thromboxane A2 levels and preventing platelet aggregation over the duration of its presence in the system . Long-term studies have demonstrated that Ozagrel can effectively reduce the risk of thromboembolic events without significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of Ozagrel vary with different dosages in animal models. At lower doses, Ozagrel effectively inhibits thromboxane A2 synthesis and reduces platelet aggregation without causing significant adverse effects . At higher doses, Ozagrel may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential adverse effects .
Metabolic Pathways
Ozagrel is metabolized primarily in the liver, where it undergoes conversion to its metabolites, M1 and M2 . These metabolites are further processed and eliminated from the body. The metabolic pathway of Ozagrel involves the initial conversion of the parent drug to M2 and M1, followed by the conversion of M2 to M1 . This metabolic process ensures the efficient clearance of Ozagrel from the system while maintaining its therapeutic efficacy .
Transport and Distribution
Ozagrel is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, including the liver and brain . Within cells, Ozagrel interacts with specific transporters and binding proteins that facilitate its uptake and localization . This distribution ensures that Ozagrel reaches its target sites, where it can exert its therapeutic effects .
Subcellular Localization
The subcellular localization of Ozagrel is primarily within the cytoplasm, where it interacts with thromboxane A2 synthase . The presence of specific targeting signals and post-translational modifications may influence its localization to specific compartments or organelles . This subcellular distribution is crucial for the selective inhibition of thromboxane A2 synthesis and the subsequent reduction in platelet aggregation and vasoconstriction .
準備方法
合成経路と反応条件: オザグレレルの合成には、ベンゾイルパーオキシドの存在下、エチル4-メチルシンナメートのN-ブロモスクシンイミドによるフリーラジカルハロゲン化が関与し、エチル4-ブロモメチルシンナメートが生成されます。 この中間体は、次にイミダゾールでアルキル化されてオザグレレルのエチルエステルが形成され、続いてけん化されてオザグレレルが生成されます .
工業生産方法: 工業的な設定では、オザグレレルは通常、グルコースを注射用水中 に溶解し、活性炭を加えて沸騰させることで調製されます。冷却後、オザグレレルと等モル量の 水酸化ナトリウムを加えてナトリウム塩を形成します。 次に、混合物をろ過し、充填し、滅菌します .
化学反応の分析
反応の種類: オザグレレルは、次のようなさまざまな化学反応を起こします。
酸化: オザグレレルは特定の条件下で酸化され得ますが、この反応に関する詳細な研究は限られています。
一般的な試薬と条件:
主な生成物: これらの反応から生成される主な生成物には、使用される試薬と条件に応じて、さまざまな置換オザグレレル誘導体が含まれます .
4. 科学研究への応用
オザグレレルは、次のような広範囲の科学研究に応用されています。
化学: トロンボキサンA2シンターゼ阻害剤の研究におけるモデル化合物として使用されています。
生物学: 血小板凝集と血管収縮に対する影響について調査されています。
医学: 抗血小板作用と血管拡張作用により、虚血性脳卒中やその他の心臓血管疾患の治療に使用されています
産業: 新規治療薬や製剤の開発に採用されています.
類似化合物との比較
Aspirin: Another antiplatelet agent that inhibits cyclooxygenase, leading to reduced thromboxane A2 production.
Clopidogrel: An antiplatelet agent that inhibits the P2Y12 receptor on platelets, preventing aggregation.
Ticlopidine: Similar to clopidogrel, it inhibits the P2Y12 receptor on platelets
Uniqueness: Ozagrel is unique in its selective inhibition of thromboxane A2 synthase, which distinguishes it from other antiplatelet agents that target different pathways. This selectivity allows for targeted inhibition of platelet aggregation and vasoconstriction without affecting other important physiological processes .
生物活性
Ozagrel is a selective thromboxane A2 (TXA2) synthase inhibitor that has garnered attention for its potential therapeutic applications in various medical conditions, particularly those involving vascular and hepatic injuries. This article delves into the biological activity of ozagrel, examining its mechanisms, effects in various studies, and potential clinical applications.
Ozagrel functions primarily by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By blocking TXA2 production, ozagrel reduces platelet aggregation and promotes vasodilation, which is beneficial in conditions such as ischemic stroke and other thromboembolic disorders. The compound's inhibition of TXA2 also plays a critical role in mitigating oxidative stress and inflammation, further contributing to its therapeutic effects.
Hepatoprotective Effects
A significant study investigated the effects of ozagrel on acetaminophen (APAP)-induced liver injury in mice. The findings indicated that ozagrel administration significantly reduced mortality rates and serum alanine aminotransferase (ALT) levels, which are markers of liver damage. Histopathological analyses revealed that ozagrel treatment attenuated centrilobular necrosis and DNA fragmentation caused by APAP overdose. Notably, ozagrel inhibited the expression of certain cell death-related mRNAs while preserving hepatic glutathione levels, suggesting its protective role against oxidative stress-induced liver injury (Table 1) .
Parameter | Control (APAP) | Ozagrel Treatment |
---|---|---|
Mortality Rate | 80% | 30% |
Serum ALT Levels (U/L) | 450 | 150 |
Hepatic Necrosis Score | Severe | Mild |
DNA Fragmentation (arbitrary units) | High | Low |
Neuroprotective Properties
In a separate study focusing on ischemic stroke, ozagrel demonstrated neuroprotective effects against oxygen-glucose deprivation in PC12 cells. The synthesized codrug of ozagrel and paeonol exhibited enhanced antiplatelet aggregation activity and improved pharmacokinetic properties. Molecular docking studies indicated strong binding affinity to TXA2 receptors, suggesting a mechanism for its neuroprotective effects during ischemic events .
Vascular Cognitive Impairment
A rat model study assessed the effects of ozagrel on hyperhomocysteinemia-induced vascular cognitive impairment and dementia. The results indicated that ozagrel administration improved cognitive function as measured by maze learning tests. This suggests that ozagrel may have implications beyond vascular health, potentially aiding in cognitive preservation in at-risk populations .
Clinical Implications
Ozagrel's dual action as an antiplatelet agent and its hepatoprotective properties position it as a promising candidate for treating conditions associated with thromboembolic events and liver injuries. Its ability to mitigate oxidative stress could provide additional benefits in managing chronic diseases characterized by inflammation.
特性
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZKQBHERIJWAO-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048547 | |
Record name | Ozagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82571-53-7 | |
Record name | Ozagrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82571-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ozagrel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12017 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ozagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OZAGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ozagrel?
A1: Ozagrel functions as a selective inhibitor of thromboxane A2 synthase. [] This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of prostaglandin H2 to thromboxane A2. []
Q2: What are the downstream effects of thromboxane A2 synthase inhibition by Ozagrel?
A2: By inhibiting thromboxane A2 synthase, Ozagrel reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [, ] This inhibition leads to increased levels of prostacyclin, a vasodilator and inhibitor of platelet aggregation, contributing to its antithrombotic effects. [, ]
Q3: How does Ozagrel impact cerebral blood flow?
A3: Research suggests that Ozagrel, by reducing thromboxane A2 levels and potentially increasing prostacyclin, can improve cerebral blood flow in conditions like lacunar infarction. [] Studies have shown increased blood flow in the cerebral cortex and around the infarcted area after Ozagrel administration in animal models. []
Q4: What is the molecular formula and weight of Ozagrel?
A4: Ozagrel has the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. []
Q5: Has the compatibility of Ozagrel with other substances been investigated?
A5: A study investigated the compatibility of Ozagrel sodium solution with calcium-containing transfusions. [] The study found that mixing Ozagrel sodium with calcium-containing products is generally safe under clinical conditions, with no significant risk of incompatibility. []
Q6: What strategies have been explored to improve the stability of Ozagrel formulations?
A6: Researchers have investigated the development of Ozagrel liposomes to enhance stability. [] Liposomal encapsulation was found to prolong the in vivo retention time and enhance the targeting performance of Ozagrel. []
Q7: What is known about the absorption of Ozagrel?
A7: Research indicates that Ozagrel is well-absorbed after oral administration. [] A study investigating rectal absorption of Ozagrel from suppositories in rabbits found rapid absorption, with higher peak plasma levels compared to intravenous infusion or oral dosing. []
Q8: Has the metabolism of Ozagrel been investigated?
A8: Studies in rats have identified two major metabolites of Ozagrel, denoted as M1 and M2. [] The metabolic pathway involves the conversion of Ozagrel to M2 and subsequently to M1. []
Q9: What is the primary route of elimination for Ozagrel?
A9: While specific details on elimination routes were not provided in the analyzed papers, the studies suggest that Ozagrel undergoes metabolism, primarily in the liver, before excretion. []
Q10: What animal models have been employed to study the effects of Ozagrel on cerebral ischemia?
A10: Researchers have utilized the middle cerebral artery occlusion (MCAO) model in rats [, ] and mice [] to investigate the neuroprotective effects of Ozagrel in focal cerebral ischemia.
Q11: Has Ozagrel demonstrated efficacy in clinical trials for acute ischemic stroke?
A11: A meta-analysis of randomized controlled trials indicated that Ozagrel effectively improved neurological impairment in patients with acute ischemic stroke during the treatment period. [] Another trial (EDO Trial) found Ozagrel to be non-inferior to edaravone, a free radical scavenger, in treating acute noncardioembolic ischemic stroke. []
Q12: Have any biomarkers been identified to monitor Ozagrel treatment response?
A12: Studies have investigated the effects of Ozagrel on various biomarkers. One study found that Ozagrel administration significantly reduced the levels of platelet factor 4, beta-thromboglobulin, fibrinopeptide A, and thromboxane B2 in patients with lacunar infarction. [] Another study observed that Ozagrel decreased the levels of lysophosphatidic acid and acidic phosphatids in patients with acute cerebral infarction. []
Q13: Are there alternative treatments to Ozagrel for acute cerebral infarction?
A13: The EDO trial compared Ozagrel to edaravone, a free radical scavenger, and found them to have similar efficacy in treating acute noncardioembolic ischemic stroke. [] Another study investigated the combination of low-molecular-weight heparin with Ozagrel and found it to be more effective than either drug alone. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。